2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique structure combining pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-4-yl-5-(pyridin-2-yl)-1,3,4-oxadiazole: Lacks the sulfanyl group.
2-Pyridin-4-yl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazole: Combines features of both oxadiazole and thiadiazole rings.
Uniqueness
The presence of both pyridine and oxadiazole rings, along with the sulfanyl group, imparts unique chemical and biological properties to 2-((Pyridin-2-ylmethyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Properties
IUPAC Name |
2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRGPYJBSBJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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